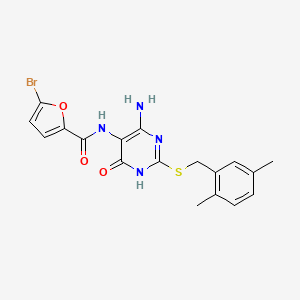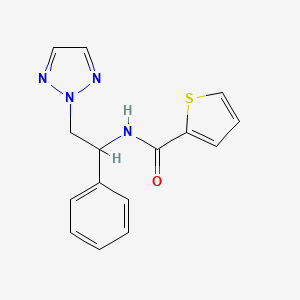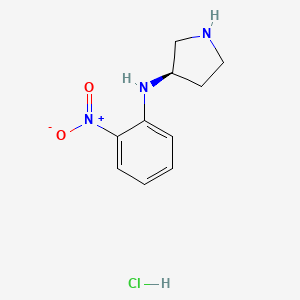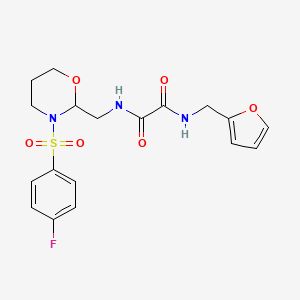![molecular formula C15H19N3O5 B2825139 2-(cyclopentylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid CAS No. 1042693-47-9](/img/structure/B2825139.png)
2-(cyclopentylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclopentylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid is an organic compound that features both an amino group and a nitro group attached to an aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid typically involves multiple steps. One common method includes the nitration of aniline derivatives to introduce the nitro group, followed by the formation of the cyclopentylamino group through substitution reactions . The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bases for subsequent substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(cyclopentylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitroanilines, and other aromatic compounds .
Wissenschaftliche Forschungsanwendungen
2-(cyclopentylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(cyclopentylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitroaniline: Shares the nitroaniline structure but lacks the cyclopentylamino group.
2-Methyl-3-nitroaniline: Similar structure with a methyl group instead of a cyclopentylamino group
Uniqueness
2-(cyclopentylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid is unique due to the presence of both the cyclopentylamino and nitro groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs .
Eigenschaften
IUPAC Name |
2-(cyclopentylamino)-4-(3-nitroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c19-14(17-11-6-3-7-12(8-11)18(22)23)9-13(15(20)21)16-10-4-1-2-5-10/h3,6-8,10,13,16H,1-2,4-5,9H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLSRFFCXWAGGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Bromo-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2825056.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2825057.png)


![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)morpholine-4-sulfonamide](/img/structure/B2825060.png)

![5-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2825064.png)
![5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid](/img/structure/B2825065.png)
![N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[(2-nitro-4-trifluoromethanesulfonylphenyl)sulfanyl]acetamide](/img/structure/B2825066.png)
![(2Z)-2-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2825067.png)

![3-methoxy-N-methyl-N-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B2825071.png)


